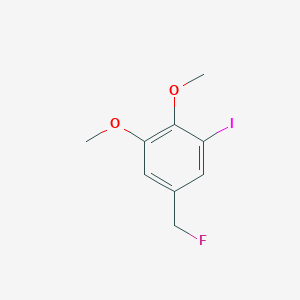
(2-Aminophenyl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)(piperazin-1-yl)methanone is an organic compound with the molecular formula C11H15N3O It is a derivative of piperazine and aniline, featuring both an amino group and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-aminobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. These derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties .
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), thereby modulating the levels of endocannabinoids in the body. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme, leading to its inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(piperazin-1-yl)methanone: Similar structure but lacks the amino group.
(2-Methoxyphenyl)(piperazin-1-yl)methanone: Similar structure with a methoxy group instead of an amino group
Uniqueness
(2-Aminophenyl)(piperazin-1-yl)methanone is unique due to the presence of both an amino group and a piperazine ring, which confer distinct chemical and biological properties. The amino group enhances its reactivity in substitution reactions, while the piperazine ring contributes to its binding affinity with various biological targets .
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
(2-aminophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2 |
Clave InChI |
QZPRYUBUYCOONT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)









![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)
